molecular formula C17H15ClF3N3O2 B2749225 (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396890-52-0

(E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2749225
CAS RN: 1396890-52-0
M. Wt: 385.77
InChI Key: QLUAYHMBZNLIEM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Treatment

A study on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated these compounds as potential drug candidates for Alzheimer’s disease treatment. The compounds demonstrated enzyme inhibition activity against acetyl cholinesterase (AChE), a target for Alzheimer’s therapy, indicating their potential as new drug candidates for the disease. The synthesized compounds were also evaluated for hemolytic activity to assess their safety profile (Rehman et al., 2018).

Anticancer Potential

Research has identified specific heterocyclic compounds as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. These compounds showed good activity against several breast and colorectal cancer cell lines, suggesting their potential as anticancer agents. The study also involved the identification of their molecular targets, providing a basis for further exploration of these compounds in cancer therapy (Zhang et al., 2005).

Antimicrobial and Anticancer Agents

A molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines explored their potential as both anticancer and antimicrobial agents. The study showed promising results against pathogenic strains and in anticancer activity screening, indicating the dual-use potential of these compounds (Katariya et al., 2021).

Antibacterial Screening

The synthesis and antibacterial screening of novel compounds incorporating 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles with piperazine nucleus demonstrated moderate activity against specific bacterial strains. These findings suggest potential applications of these compounds in developing new antibacterial agents (Deshmukh et al., 2017).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-13-6-2-1-4-11(13)7-8-14(25)24-9-3-5-12(10-24)15-22-23-16(26-15)17(19,20)21/h1-2,4,6-8,12H,3,5,9-10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUAYHMBZNLIEM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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